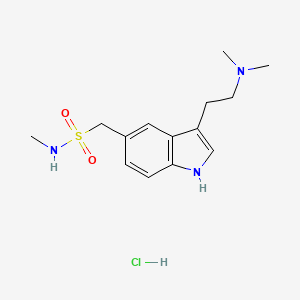

Sumatriptan hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H22ClN3O2S |

|---|---|

Molecular Weight |

331.9 g/mol |

IUPAC Name |

1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride |

InChI |

InChI=1S/C14H21N3O2S.ClH/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1H |

InChI Key |

JUVOYQBBBAMFPX-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.Cl |

Origin of Product |

United States |

**synthetic Methodologies and Process Chemistry of Sumatriptan Hydrochloride**

Historical Overview of Sumatriptan (B127528) Hydrochloride Synthesis Pathways

Since its introduction by Glaxo (now GlaxoSmithKline) in the 1990s, the primary synthetic pathway for Sumatriptan has been rooted in the Fischer indole (B1671886) synthesis. youtube.comcam.ac.uk This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form the indole ring. youtube.com The initial and most widely documented syntheses of Sumatriptan start with precursors where the N-methylmethanesulfonamide side chain is already attached to the phenyl ring. beilstein-journals.org The key intermediate, 4-hydrazino-N-methylbenzenemethanesulfonamide, is typically prepared from the corresponding aniline (B41778) derivative via diazotization followed by reduction. google.com Historically, reducing agents like stannous chloride were used, but environmental concerns over toxic tin waste have led to the adoption of cleaner reagents such as sodium dithionite (B78146). google.comgoogle.com The fundamental approach, however, has remained consistent: the strategic formation of the indole nucleus via a phenylhydrazone intermediate.

Retrosynthetic Analysis Approaches for Sumatriptan Hydrochloride

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule like Sumatriptan. The most logical and widely adopted disconnection strategy focuses on the indole ring itself, as it represents the central and most complex structural feature. youtube.comajpamc.com

The primary retrosynthetic disconnection for Sumatriptan (Target Molecule, TM) breaks the bonds formed during the Fischer indole synthesis. youtube.comyoutube.com This involves cleaving one C-N bond and one C-C bond of the pyrrole (B145914) part of the indole ring.

This disconnection leads to two key synthons:

An arylhydrazine synthon, specifically a 4-(N-methylsulfamoylmethyl)phenylhydrazine cation.

A four-carbon aldehyde synthon with a terminal dimethylamino group.

The corresponding chemical reagents (synthetic equivalents) for these synthons are:

4-Hydrazino-N-methylbenzenemethanesulfonamide (often as its hydrochloride salt). ajpamc.com

4-(Dimethylamino)butanal or, more commonly, a protected aldehyde equivalent such as 4-(dimethylamino)butanal diethyl acetal (B89532) . youtube.com The acetal is more stable and less prone to self-condensation or oxidation, making it easier to handle on a large scale. youtube.com

An alternative disconnection can be made at the C3 position of the pre-formed indole ring, suggesting a Friedel-Crafts-type acylation to introduce the side chain. beilstein-journals.org This leads to an N-methyl-1H-indole-5-methanesulfonamide intermediate.

Fischer Indole Synthesis Variations in this compound Production

The Fischer indole synthesis is the cornerstone of Sumatriptan production. The general process involves reacting 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride with an aldehyde equivalent, such as 4-chlorobutyraldehyde diethyl acetal or 4-(dimethylamino)butanal, in an acidic medium. google.comiraj.in The reaction proceeds through the formation of a hydrazone, which then undergoes a thermally-driven iraj.iniraj.in-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. youtube.comgoogle.com The Grandberg variation of this synthesis is one of the methods explored for large-scale production. iraj.in

A significant challenge in the Fischer indole synthesis is the often low yield, which can be around 15% due to the instability of the indole product under the harsh acidic conditions required for cyclization. google.com To overcome this, several optimization strategies have been developed:

N-Protection of the Sulfonamide: A key improvement involves the temporary protection of the sulfonamide nitrogen with an ethoxycarbonyl group. clockss.org This prevents potential side reactions involving the sulfonamide moiety. The protected hydrazine (B178648) is reacted with the aldehyde partner, and the resulting protected Sumatriptan is isolated in significantly higher yields (around 50%) before being deprotected under basic conditions to furnish the final product. clockss.org

Alternative Reducing Agents: Replacing stannous chloride with sodium dithionite for the preparation of the hydrazine intermediate from its diazonium salt precursor offers a greener and more environmentally friendly process by avoiding heavy metal waste. google.comgoogle.com

Reaction Conditions: Careful control of the reaction medium, temperature, and acid catalyst is crucial. For instance, using a mixture of water and methanol (B129727) with disodium (B8443419) hydrogen phosphate (B84403) as a mild acidic buffer can facilitate the reaction at elevated temperatures (e.g., 75°C) while minimizing degradation. iraj.in

| By-product Type | Description | Control Strategy |

| Dimeric Impurities | Formation of species like 1,1-bis-(indol-2-yl)-4-dimethylaminobutane. clockss.org | N-protection of the sulfonamide group helps suppress this side reaction. clockss.org |

| Carbazole Formation | A common by-product in Fischer indole syntheses under strongly acidic conditions. iraj.in | Optimization of acid concentration and temperature can minimize its formation. iraj.in |

| Cyclized Impurity | A specific piperidine-derivative impurity formed via intramolecular cyclization has been identified during process development. iraj.in | Strict control over reaction parameters and purification methods are necessary for its removal. iraj.in |

| Indole N-Methylation | Methylation of the indole nitrogen can occur as a side reaction. iraj.in | Using protecting groups or carefully selecting reagents and conditions can prevent this. |

The N-protection of the sulfonamide has proven particularly effective, as it not only improves yield but also prevents unwanted substitution on the benzylic carbon of the indole nucleus, leading to a cleaner product profile. clockss.org

Alternative and Novel Synthetic Routes for this compound

While the Fischer indole synthesis remains dominant, research has explored alternative pathways to improve efficiency and circumvent the issues associated with acidic cyclization.

Japp-Klingemann Reaction: This method provides an alternative route to the key indole intermediate, bypassing the need to pre-form and isolate the arylhydrazine. cam.ac.ukajpamc.com The synthesis involves the reaction of the diazonium salt of 4-amino-N-methylbenzenemethanesulfonamide with a β-keto ester, such as ethyl 2-(3-dimethylaminopropyl)-3-oxobutanoate. ajpamc.com The resulting hydrazone undergoes cyclization and subsequent hydrolysis and decarboxylation to yield Sumatriptan. ajpamc.comresearchgate.net

Palladium-Catalyzed Intramolecular Cyclization: A modern approach utilizes a palladium-catalyzed intramolecular Heck reaction to construct the indole ring. google.com This method involves preparing a suitable N-acylated o-bromoaniline derivative, which is then coupled with an allylic alcohol. The resulting intermediate undergoes cyclization under alkaline conditions using a zero-valent palladium catalyst. This route completely avoids the harsh acidic conditions of the Fischer synthesis, leading to higher stability and potentially better yields. google.com

Post-Indole Formation Side-Chain Introduction: Another strategy involves forming a substituted indole first, followed by the introduction of the C3 side chain. For example, N-methyl-1H-indole-5-methanesulfonamide can be reacted with oxalyl chloride in a Friedel-Crafts acylation. beilstein-journals.orgajpamc.com The resulting acyl chloride is converted to an amide with dimethylamine (B145610), which is then reduced using a powerful reducing agent like lithium aluminium hydride (LAH) to afford Sumatriptan. beilstein-journals.orgajpamc.com

Multistep Synthetic Sequences

The traditional synthesis of Sumatriptan is a multistep process that hinges on the Fischer indole reaction. The sequence generally begins with a substituted aniline and proceeds through a hydrazine intermediate.

A common pathway starts with N-methyl-4-nitrobenzenemethanesulfonamide. This starting material undergoes catalytic reduction to form 4-amino-N-methylbenzenemethanesulfonamide. solubilityofthings.com This aniline derivative is then converted into the corresponding diazonium salt using sodium nitrite (B80452) and hydrochloric acid at low temperatures. solubilityofthings.com Subsequent reduction of the diazonium salt, often with sodium dithionite or tin(II) chloride, yields the key intermediate, 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride. solubilityofthings.comscispace.com

This hydrazine hydrochloride is then reacted with a suitable four-carbon aldehyde equivalent. Common choices include 4-chlorobutyraldehyde derivatives or 4-(N,N-dimethylamino)butanal and its acetals. researchgate.netchegg.com The reaction between the hydrazine and the aldehyde forms a hydrazone intermediate, which is often not isolated. This hydrazone undergoes an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis, to form the indole ring of Sumatriptan. beilstein-journals.org The final step involves purification and conversion to the hydrochloride salt. solubilityofthings.com

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | N-Methyl-4-nitrobenzenemethanesulfonamide | H₂, Pd/C, HCl | 4-Amino-N-methylbenzenemethanesulfonamide | solubilityofthings.com |

| 2 | 4-Amino-N-methylbenzenemethanesulfonamide | NaNO₂, HCl | Diazonium Salt Intermediate | solubilityofthings.com |

| 3 | Diazonium Salt Intermediate | Sodium Dithionite or SnCl₂ | 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride | solubilityofthings.comscispace.com |

| 4 | 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride | 4-(N,N-dimethylamino)butanal dialkylacetal | Sumatriptan (via hydrazone intermediate) | researchgate.net |

| 5 | Sumatriptan Free Base | Hydrochloric Acid, Ethanol (B145695) | This compound | solubilityofthings.com |

An alternative approach utilizes the Japp-Klingemann reaction. beilstein-journals.orgnih.gov This method involves the coupling of a diazonium salt with a β-ketoester. This forms a hydrazone that can then undergo Fischer indolization. A key advantage of this route is that the resulting indole is substituted at the C2 position with an ester group, which prevents electrophilic side reactions and can lead to fewer by-products. beilstein-journals.orgnih.gov A subsequent hydrolysis and decarboxylation sequence is required to remove the ester and yield Sumatriptan. nih.gov

One-Pot Reaction Strategies

To improve process efficiency, reduce waste, and lower costs, one-pot syntheses for Sumatriptan have been developed. These strategies combine multiple reaction steps into a single reaction vessel without isolating intermediates. A common one-pot approach involves the formation of the hydrazone and the subsequent Fischer indole cyclization in the same pot. researchgate.netnih.gov

Enantioselective Synthesis Considerations for this compound Precursors

Sumatriptan is an achiral molecule, meaning it does not possess a chiral center and is not optically active. chegg.comnih.gov Its structure does not have a stereocenter, and therefore, it does not exist as enantiomers. As a result, the synthesis of Sumatriptan does not require enantioselective steps to control stereochemistry, which simplifies its chemical production compared to chiral drugs.

The precursors commonly used in the primary synthetic routes, such as 4-hydrazino-N-methylbenzenemethanesulfonamide and 4-(N,N-dimethylamino)butanal, are also achiral. Consequently, considerations for enantioselective synthesis are not a feature of Sumatriptan manufacturing. This stands in contrast to other drugs in the triptan class, such as Eletriptan, or other chiral therapeutic agents, where controlling the synthesis to produce a single enantiomer is a critical aspect of their development and production. researchgate.netnih.gov

Industrial Scale-Up Considerations in this compound Manufacturing

Scaling up the synthesis of this compound for industrial production presents several challenges that must be addressed to ensure a robust, efficient, and cost-effective process.

A primary concern in the widely used Fischer indole synthesis is the formation of impurities under the required acidic conditions. The indole product itself can be reactive, leading to the formation of by-products such as dimers and oligomers, which can significantly reduce the yield and complicate purification. beilstein-journals.org One major impurity has been identified as a dimeric species formed by the reaction of the indole product with a reaction intermediate. pharmgkb.org To mitigate this, strategies such as protecting the sulfonamide nitrogen have been employed, which can increase the yield of the desired indole and simplify purification by preventing side reactions. nih.govnih.gov

The choice of reagents is another critical factor. Early laboratory syntheses often used reagents like tin(II) chloride for the reduction of diazonium salts. However, the use of large quantities of tin on an industrial scale is problematic due to cost and the difficulty of recycling the metal. nih.gov Alternative reducing agents, such as sodium dithionite, are often preferred for large-scale production. solubilityofthings.com

Purification methods are also a key consideration for industrial scale-up. While laboratory-scale synthesis may rely on column chromatography for purification, this method is often too costly and inefficient for large-scale manufacturing. researchgate.net Therefore, developing a process where the final product can be purified by crystallization is highly desirable. This involves carefully controlling reaction conditions to minimize impurities and selecting appropriate solvents to precipitate a high-purity product, thereby avoiding the need for chromatography. researchgate.net

**advanced Structural Elucidation and Polymorphism of Sumatriptan Hydrochloride**

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods provide a detailed fingerprint of the Sumatriptan (B127528) molecule, confirming its identity and providing insights into its chemical environment and bonding.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules. While specific high-resolution NMR data for Sumatriptan Hydrochloride is not extensively detailed in the reviewed literature, comprehensive studies on Sumatriptan Succinate (B1194679) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) offer valuable insights into the chemical shifts of the protons (¹H) and carbons (¹³C) of the Sumatriptan moiety. sphinxsai.com These assignments are crucial for identifying the compound and its impurities.

The proton NMR spectrum of Sumatriptan Succinate reveals characteristic signals corresponding to the different protons in the molecule. sphinxsai.comderpharmachemica.comniscpr.res.in The aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the ethylamine (B1201723) side chain, and the methyl protons of the dimethylamino and sulfonamide groups all appear at distinct chemical shifts. Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the Sumatriptan molecule, further confirming its structure. sphinxsai.comderpharmachemica.comniscpr.res.in

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Sumatriptan Succinate in DMSO-d6 sphinxsai.com

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 7.17 (d) | 124.2 |

| H-4 | 7.52 (d) | 123.6 |

| H-6 | 7.07-7.10 (dd) | 120.1 |

| H-7 | 7.31-7.33 (d) | 111.6 |

| -CH₂- (ethyl) | 2.79-2.83 (t) | 23.6 |

| -CH₂-N (ethyl) | 2.51-2.55 (t) | 60.5 |

| -N(CH₃)₂ | 2.22 (s) | 45.6 |

| -CH₂-SO₂ | 4.36 (s) | 57.0 |

| -NH-CH₃ | 2.51-2.55 (q) | 29.4 |

| Indole NH | 10.84 (s) | - |

| C-3 | - | 113.2 |

| C-3a | - | 127.7 |

| C-5 | - | 121.2 |

| C-7a | - | 136.4 |

Note: This data is for Sumatriptan Succinate. The chemical shifts for this compound may vary slightly due to the different counter-ion.

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry (Q-TOF-ESI-MS/MS) are particularly powerful methods for the analysis of pharmaceutical compounds like Sumatriptan. researchgate.netnih.govnih.gov

In positive ion mode ESI, Sumatriptan typically forms a protonated molecular ion [M+H]⁺. For Sumatriptan (molar mass 295.40 g/mol ), this corresponds to an m/z of approximately 296.14. derpharmachemica.comnih.gov Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing structural information. A common fragmentation pathway involves the loss of the dimethylamine (B145610) group, resulting in a stable product ion at m/z 251.05. nih.gov High-resolution mass spectrometry, such as Q-TOF, allows for the determination of accurate mass, which can be used to confirm the elemental composition of the parent molecule and its fragments. nih.gov

Table 2: Key Mass Spectrometry Data for Sumatriptan nih.govnih.gov

| Technique | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

| LC-MS/MS | Positive ESI | 296.26 | 251.05 |

| LC/Q-TOF-ESI-MS/MS | Positive ESI | 296.14 | 251.085, 222.08, 159.09, 146.06 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and offer information about the functional groups present and their bonding environment. While specific data for this compound is sparse, studies on Sumatriptan Succinate provide insight into the vibrational characteristics of the Sumatriptan molecule. google.comresearchgate.netresearchgate.net

The FT-IR spectrum of Sumatriptan Succinate displays characteristic absorption bands corresponding to N-H stretching of the indole ring and the sulfonamide group, C-H stretching of the aromatic and aliphatic portions, S=O stretching of the sulfonamide group, and C-N stretching vibrations. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information, especially regarding the indole ring and the C-S bond. google.com

Table 3: Selected Vibrational Bands for Sumatriptan Succinate google.comresearchgate.net

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch (indole) | ~3400 | Not prominent |

| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 |

| C-H Stretch (aliphatic) | ~2950-2800 | ~2950-2800 |

| S=O Asymmetric Stretch | ~1320 | ~1320 |

| S=O Symmetric Stretch | ~1150 | ~1150 |

| C-N Stretch | ~1220 | ~1220 |

Note: This data is for Sumatriptan Succinate. The vibrational frequencies for this compound may differ due to the influence of the hydrochloride counter-ion on the molecular vibrations.

X-ray Crystallography of this compound Crystalline Forms

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and conformation. However, there is a notable absence of publicly available single-crystal or powder X-ray diffraction data specifically for this compound in the reviewed scientific literature.

In contrast, extensive crystallographic studies have been performed on Sumatriptan Succinate. google.comhse.ru These studies have revealed the detailed crystal structure of different polymorphic forms and solvates of the succinate salt. For instance, single-crystal X-ray analysis of Sumatriptan Succinate has provided precise atomic coordinates and has elucidated the hydrogen bonding networks within the crystal lattice. hse.ru Powder X-ray diffraction (PXRD) has been instrumental in characterizing different crystalline forms of Sumatriptan Succinate by their unique diffraction patterns. ijpsr.comgoogle.comjddtonline.infogoogle.com Although this data does not directly describe the hydrochloride salt, it exemplifies the powerful utility of X-ray diffraction in the solid-state characterization of Sumatriptan.

Polymorphism and Solid-State Characteristics of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of pharmaceutical science as different polymorphs can exhibit different physicochemical properties, including solubility, stability, and melting point.

While patents mention the existence of hydrochloride acid salts of Sumatriptan as soluble crystalline forms, detailed public research identifying and characterizing different crystalline forms of this compound is scarce. google.com

Conversely, the polymorphism of Sumatriptan Succinate has been more thoroughly investigated. Several crystalline forms, often designated as Form I, Form II, and Form III, have been identified and characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman spectroscopy. google.comgoogle.comgoogle.com Each form presents a unique PXRD pattern with characteristic peaks at specific 2θ angles. For example, Form I and Form II of Sumatriptan Succinate can be distinguished by their distinct diffraction patterns. google.com The thermal behavior of these polymorphs, as studied by DSC, also shows differences in their melting points and thermal transitions. google.com The existence of these well-characterized polymorphs for the succinate salt underscores the potential for polymorphism in other salt forms of Sumatriptan, including the hydrochloride, and highlights the importance of comprehensive solid-state characterization.

Table 4: Characteristic XRPD Peaks (2θ) for Polymorphic Forms of Sumatriptan Succinate google.com

| Polymorph | Characteristic 2θ Peaks |

| Form I | 9.3, 12.4, 12.8, 13.4, 15.6, 15.8, 16.3, 16.5, 18.2, 19.0, 20.0, 20.4, 20.7, 21.5, 22.2, 22.9, 26.1, 27.1, 28.7, 29.8 |

| Form II | 6.2, 7.7, 13.9, 15.1, 17.5, 17.9, 19.1, 19.4, 20.3, 20.8, 21.5, 22.4, 23.2, 23.9, 26.4, 31.8 |

Note: This data pertains to Sumatriptan Succinate. Specific polymorphic forms of this compound have not been detailed in the reviewed literature.

Methods for Polymorph Control and Transformation

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a crucial consideration in drug development. Each polymorph can exhibit different physicochemical properties. Controlling the desired polymorphic form during manufacturing is essential for ensuring product consistency and performance. While much of the detailed public research focuses on the succinate salt of sumatriptan, the principles of polymorph control are broadly applicable to the hydrochloride salt.

Key methods for controlling and inducing the transformation of polymorphs include:

Solvent-Based Methods : The choice of solvent is a primary tool for controlling crystallization. Different solvents can stabilize different crystal lattices, leading to the formation of distinct polymorphs or solvates.

Cooling Crystallization : This involves dissolving the API in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. The cooling rate, saturation level, and solvent choice are critical parameters.

Antisolvent Precipitation : In this technique, a solution of the API is mixed with an "antisolvent" in which the API is insoluble. This rapid change in solubility causes precipitation, and the conditions of mixing can be tuned to favor a specific polymorph. international-pharma.com

Solvent-Mediated Transformation : This process involves converting a less stable form into a more stable one by suspending it in a solvent where both forms have some solubility. For instance, a process has been described for preparing pure crystalline sumatriptan succinate by heating its ethanol (B145695) solvate in a different solvent, such as methanol (B129727), to dissolve it and then cooling to isolate the desired pure form. google.com

Seeding : Introducing seed crystals of the desired polymorph into a supersaturated solution is a robust method to direct crystallization towards that specific form. international-pharma.com This helps bypass the kinetic barrier for the nucleation of other, potentially less stable, forms.

Thermodynamic and Kinetic Control : Crystallization processes can be designed to be under either kinetic or thermodynamic control. Rapid processes like fast precipitation often yield a metastable (kinetically favored) polymorph, while slower processes like long slurry experiments tend to produce the most thermodynamically stable form. international-pharma.comrsc.org

Process Parameters : Physical processes during manufacturing can induce polymorphic transformations. international-pharma.com Factors such as temperature, humidity, grinding, and compression can provide the energy needed for a crystal to rearrange into a different, more stable form. rsc.org Therefore, controlling these parameters during storage and manufacturing is vital. rsc.org

The table below summarizes common methods for polymorph control.

| Method | Key Parameters | Outcome/Purpose |

| Cooling Crystallization | Solvent type, cooling rate, saturation level | Favors nucleation of specific polymorphs based on solubility curves. |

| Antisolvent Precipitation | Solvent/antisolvent system, addition rate, temperature | Rapidly generates supersaturation to crystallize a desired form, often a metastable one. international-pharma.com |

| Slurry Conversion | Solvent, temperature, time | Converts a less stable form into the most thermodynamically stable polymorph in the chosen solvent. rsc.org |

| Seeding | Seed crystal form and amount, supersaturation level | Directs crystallization to a specific, desired form and improves batch-to-batch consistency. international-pharma.com |

| Solvate-Mediated Transformation | Initial solvate form, transformation solvent, temperature | Utilizes a crystalline solvate as an intermediate to obtain a pure, desired anhydrous polymorph. google.com |

Computational Modeling of this compound Molecular Conformation and Crystal Packing

Computational modeling has become an indispensable tool in pharmaceutical sciences for predicting and understanding the behavior of molecules at an atomic level. For sumatriptan, molecular dynamics (MD) simulations and other computational methods have been employed to elucidate its molecular conformation, interactions, and potential crystal packing arrangements.

Molecular Dynamics (MD) Simulations : MD simulations are powerful for studying the dynamic behavior of molecules over time.

Atomistic and Coarse-Grained Models : Researchers have developed both detailed (atomistic) and simplified (coarse-grained) models of sumatriptan. nih.govresearchgate.net Coarse-grained models allow for longer and more extensive simulations, making them suitable for studying complex systems like drug-delivery vehicles. nih.gov These models are validated by comparing simulation results with experimental data. nih.govresearchgate.net

Environmental Interactions : Simulations have been used to study how sumatriptan interacts with different environments, such as lipid bilayers, which are models for cell membranes. nih.govresearchgate.net These studies show that protonated sumatriptan tends to localize at the interface between water and the lipid headgroups, stabilized by interactions like hydrogen bonds and cation-π interactions. researchgate.net

Structure-Based Design and Docking :

Computational models are crucial for understanding how sumatriptan binds to its target receptors. Models of serotonin (B10506) receptors have been built based on cryo-electron microscopy (cryo-EM) and crystal structures. nih.gov

Docking studies, where the sumatriptan molecule is computationally placed into the receptor's binding site, help to identify the key interactions responsible for its pharmacological activity. These simulations can delineate the molecular determinants for binding and function. nih.gov

Crystal Packing Prediction : While specific public studies on predicting the crystal packing of this compound are limited, computational methods for crystal structure prediction (CSP) are a growing field. These methods aim to predict the most likely stable crystal structures based on the molecular structure of the API. This can help in identifying potential polymorphs before they are discovered experimentally, saving time and resources in polymorph screening.

The table below summarizes the application of various computational modeling techniques to the study of sumatriptan.

| Computational Method | Application for Sumatriptan | Key Findings/Insights |

| Molecular Dynamics (MD) - Atomistic | Simulating detailed interactions with model membranes. nih.gov | Confirms interfacial distribution of the drug in bilayers and identifies specific stabilizing interactions. nih.govresearchgate.net |

| Molecular Dynamics (MD) - Coarse-Grained | Simulating behavior in larger systems (e.g., micelles) over longer timescales. nih.govresearchgate.net | Provides insights into drug loading and distribution in delivery systems, showing good agreement with experimental data. nih.gov |

| Molecular Docking | Predicting the binding mode of sumatriptan to 5-HT receptor subtypes. nih.gov | Identifies key amino acid residues and interaction types (e.g., hydrogen bonds) that determine binding affinity and selectivity. nih.gov |

| Crystal Structure Prediction (CSP) | Predicting stable crystalline arrangements (polymorphs). | (General Application) Can guide experimental polymorph screens by identifying the most energetically favorable crystal packing arrangements. |

**advanced Analytical Chemistry for Sumatriptan Hydrochloride**

Chromatographic Method Development and Validation

Chromatography is the cornerstone of analytical procedures for Sumatriptan (B127528) hydrochloride, enabling the separation of the main compound from any impurities, degradation products, or other related substances.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the assay and purity determination of Sumatriptan. These methods are valued for their robustness, precision, and accuracy. Development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity.

Numerous stability-indicating RP-HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. japsonline.com A common approach involves a C18 or C8 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or triethylamine (B128534) adjusted to an acidic pH with orthophosphoric acid) and organic modifiers like acetonitrile (B52724) and methanol (B129727). japsonline.comscholarsresearchlibrary.com Isocratic elution is often sufficient for routine quality control. journalijdr.com Detection is typically performed using a photodiode array (PDA) or a standard UV detector at wavelengths around 221 nm or 234 nm. japsonline.com

Validation parameters for these methods include specificity, linearity, precision, accuracy, and robustness. Linearity is often established over a concentration range such as 5-150 µg/mL with a correlation coefficient (r²) greater than 0.999. japsonline.com The limit of detection (LOD) and limit of quantification (LOQ) are determined to ensure the method's sensitivity for impurity detection, with typical values being approximately 1.97 µg/mL and 5.96 µg/mL, respectively. japsonline.com

| Parameter | Method 1 japsonline.com | Method 2 journalijdr.com | Method 3 researchgate.net |

|---|---|---|---|

| Stationary Phase | Inertsil ODS C18 (250x4.6mm, 5µm) | Kromasil C18 | Phenomenex C4 (250x4.6mm, 5µm) |

| Mobile Phase | Buffer:Acetonitrile:Methanol (80:10:10 v/v/v), pH 2.5 with OPA | 1% OPA:Acetonitrile:Methanol (90:5:5 v/v) | 25 mM Ammonium Acetate (pH 6.5):Acetonitrile (85:15 v/v) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 0.9 mL/min |

| Detection | PDA at 221 nm | UV at 210 nm | Fluorescence (Ex: 225 nm, Em: 350 nm) |

| Linearity Range | 5-150 µg/mL | 0.2-1.0 mg/mL | 1-300 ng/mL |

| Retention Time | 4.4 min | ~6 min | 8.7 min |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This technology utilizes columns packed with sub-2 µm particles, which operate at higher pressures. The primary advantage of UPLC in the context of Sumatriptan hydrochloride analysis is its capacity for high-throughput screening. This is particularly valuable during the manufacturing process for in-process controls and for the rapid analysis of large numbers of samples in a quality control environment.

The enhanced resolution allows for better separation of Sumatriptan from its potential impurities in significantly shorter run times compared to conventional HPLC methods. While specific UPLC methods for Sumatriptan are mentioned in the literature, often in the context of hyphenation with mass spectrometry, the principles allow for the transfer and optimization of existing HPLC methods to a UPLC platform to achieve faster and more efficient analyses. japsonline.comnih.gov

Gas Chromatography (GC) is the preferred technique for the analysis of residual organic volatile impurities (OVIs), or residual solvents, in active pharmaceutical ingredients. The control of these solvents is a critical regulatory requirement, as they have no therapeutic benefit and can pose a safety risk. The ICH Q3C guideline provides a framework for classifying and setting limits for residual solvents.

For a non-volatile API like this compound, the standard analytical approach is static headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID). almacgroup.com In this technique, the API sample is dissolved in a high-boiling-point solvent (e.g., Dimethyl sulfoxide (B87167) or 1,3-Dimethyl-2-imidazolidinone) in a sealed headspace vial. almacgroup.comresearchgate.net The vial is heated, allowing the volatile residual solvents to partition into the gas phase (the headspace), which is then sampled and injected into the GC system. This approach prevents the non-volatile API from contaminating the GC inlet and column. almacgroup.com A capillary column with a stationary phase designed for solvent analysis, such as a BP 624 or equivalent, is typically used for separation. scispace.com

| Parameter | Typical Condition |

|---|---|

| Sampling Technique | Static Headspace (HS) |

| Column | BP 624 or 624SilMS (e.g., 30m x 0.32mm x 1.8µm) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 140-230°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250°C |

| Oven Program | Initial hold (e.g., 40°C for 5 min), followed by a ramp (e.g., 10°C/min) to a final temperature (e.g., 240°C) |

| Sample Diluent | Dimethyl sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) |

This compound is an achiral molecule, meaning it does not possess a stereogenic center and is not optically active. wikipedia.orgnih.gov Its structure is superimposable on its mirror image. Consequently, Sumatriptan does not exist as a pair of enantiomers.

Therefore, the analytical technique of chiral chromatography, which is specifically designed to separate enantiomers, is not applicable for assessing the "enantiomeric purity" of this compound itself. The quality control of Sumatriptan focuses on its chemical purity, which is the assessment of process-related impurities and degradation products using achiral chromatographic methods like the HPLC and GC techniques described previously. niscpr.res.insynthinkchemicals.com

Mass Spectrometry Coupled Techniques for Quantification and Identification

The coupling of liquid chromatography with mass spectrometry provides an exceptionally powerful tool for both the quantification and structural identification of Sumatriptan and its related substances.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for the trace-level quantification of Sumatriptan in complex biological matrices such as human plasma. nih.gov This high sensitivity and selectivity make it indispensable for pharmacokinetic and bioequivalence studies. nih.govnih.gov The method typically employs a reversed-phase HPLC or UPLC system for chromatographic separation, followed by a triple quadrupole mass spectrometer for detection.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. In positive ion mode, the precursor ion of Sumatriptan ([M+H]⁺) at a mass-to-charge ratio (m/z) of 296.26 is selected and fragmented. A specific, stable product ion, such as m/z 251.05 (resulting from the loss of the dimethylamine (B145610) group), is then monitored. nih.gov This specific transition provides a high degree of confidence in the identity and quantity of the analyte, even at very low concentrations. The calibration curves for these assays are often linear in the low ng/mL range (e.g., 0.5–50.0 ng/mL). nih.gov

In preclinical studies, LC-MS/MS is also a vital tool for metabolite profiling and identification. Sumatriptan is primarily metabolized by monoamine oxidase A (MAO-A) to its corresponding indole (B1671886) acetic acid analogue, which is the main inactive metabolite. drugbank.com LC-MS/MS can be used to detect and identify this and other minor metabolites in biological samples by searching for expected mass shifts and analyzing their fragmentation patterns. researchgate.net

| Parameter | Condition |

|---|---|

| LC System | |

| Column | Symmetry® C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.2% Formic acid in water; B: Acetonitrile (Gradient elution) |

| Flow Rate | 0.5 mL/min |

| MS System | |

| Analyzer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Sumatriptan Transition | m/z 296.26 → 251.05 |

| Internal Standard (Terazosin) | m/z 388.10 → 290.25 |

| Calibration Range | 0.5–50.0 ng/mL |

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for Accurate Mass Measurements

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a powerful tool for the analysis of this compound, offering high resolution and exceptional mass accuracy. This technique is instrumental in the unequivocal identification of the compound and the structural elucidation of its related substances and degradation products. In positive ion mode, Sumatriptan typically forms a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 296.1426. epa.gov The high mass accuracy of Q-TOF, often in the sub-ppm range, allows for the confident determination of the elemental composition of the parent drug and its metabolites or impurities.

For instance, UPLC-ESI/MS/MS experiments combined with accurate mass measurements have been successfully used to identify and characterize eight degradation products of Sumatriptan, designated DP-1 to DP-8. jocpr.com This level of precision is critical during forced degradation studies, where it helps in proposing the structures of unknown degradants by providing their exact molecular formulas. jocpr.com

Table 1: Accurate Mass Measurement Data for Sumatriptan

| Parameter | Value |

|---|---|

| Precursor Ion | [M+H]⁺ |

| Precursor m/z | 296.1426 |

| Instrument Type | LC-ESI-QTOF |

Spectrophotometric and Spectrofluorimetric Methods for this compound Determination

Spectrophotometric and spectrofluorimetric methods offer simple, rapid, and cost-effective alternatives for the quantification of this compound in bulk and pharmaceutical dosage forms.

UV-Vis spectrophotometry is based on the measurement of the absorption of ultraviolet radiation by the analyte. The wavelength of maximum absorbance (λmax) for Sumatriptan can vary depending on the solvent used. For example, a λmax of 226 nm has been reported in water, 228 nm in an acetonitrile:water (1:1) mixture, and 229 nm in pure acetonitrile. jocpr.comsynthinkchemicals.comrjptonline.org These methods have been validated according to ICH guidelines and typically demonstrate good linearity over specific concentration ranges. jocpr.com

Spectrofluorimetry provides a highly sensitive method for Sumatriptan determination by measuring its intrinsic fluorescence. One study demonstrated a method based on measuring the native fluorescence in an aqueous system at an emission wavelength (λem) of 350 nm after excitation (λex) at 225 nm. epa.gov Another approach involves a derivatization reaction with 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl), which produces a fluorescent product with an emission peak at 540 nm (excitation at 470 nm). pharmacopeia.cn A third method relies on the quenching of the native fluorescence of Eosin Y by forming a binary complex with Sumatriptan. researchgate.net

Table 2: Comparison of Spectrophotometric and Spectrofluorimetric Methods for Sumatriptan

| Method | Technique | Wavelength (nm) | Linearity Range (µg/mL) |

|---|---|---|---|

| Method A | UV Spectrophotometry | λmax 226 (in 0.1 M HCl) | 0.2–6.0 |

| Method B | UV Spectrophotometry | λmax 228 (in Acetonitrile) | 0.2–6.0 |

| Method C | UV Spectrophotometry | λmax 228 (in Acetonitrile:Water) | 2–18 |

| Method D | Spectrofluorimetry (NBD-Cl) | λex 470 / λem 540 | 0.4–4 |

| Method E | Spectrofluorimetry (Intrinsic) | λex 225 / λem 350 | 0.01–0.1 |

Electrochemical Methods for this compound Analysis

Electrochemical methods present a sensitive and selective platform for the analysis of this compound, often utilizing modified electrodes to enhance the analytical signal and lower detection limits.

Voltammetric techniques, particularly differential pulse voltammetry (DPV), have been successfully applied for Sumatriptan determination. These methods are based on the electrochemical oxidation of the Sumatriptan molecule at the surface of an electrode. To improve sensitivity and selectivity, various modified screen-printed electrodes (SPEs) have been developed. For example, a CoMoO₄ nanosheet-modified SPE demonstrated a wide linear range from 0.02 to 600.0 μM with a low detection limit of 0.01 μM. synthinkchemicals.com Another sensor, based on Ni-Co layered double hydroxide (B78521) (LDH) hollow nanostructures, offered a linear range of 0.01–435.0 µM and a detection limit of 0.002 μM. jocpr.com These modified electrodes often show excellent electrocatalytic activity, reducing the overpotential of Sumatriptan oxidation and enhancing the electron transfer rate. epa.govjocpr.com

Potentiometry, through the development of ion-selective electrodes (ISEs), provides a simple and low-cost method for Sumatriptan analysis. A potentiometric cell utilizing an ISE has been reported for the determination of Sumatriptan. pharmacopeia.cn While detailed research on Sumatriptan-specific ISEs is emerging, the principle involves creating a membrane that selectively interacts with the Sumatriptan ion, generating a potential difference that is proportional to the concentration of the analyte.

Table 3: Performance of Various Electrochemical Sensors for Sumatriptan Determination

| Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) |

|---|---|---|---|

| CoMoO₄ Nanosheets/SPE | DPV | 0.02 - 600.0 | 0.01 |

| Ni-Co LDH/SPE | DPV | 0.01 - 435.0 | 0.002 |

| Fe₃O₄@ZIF-8 NPs/SPGE | DPV | 0.035 - 475.0 | 0.012 |

Stability-Indicating Analytical Methods for this compound

Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. For Sumatriptan, forced degradation studies are performed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress. jocpr.comsynthinkchemicals.com

Several stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for Sumatriptan. jocpr.com These methods are designed to separate the intact drug from all potential degradation products. For example, one validated method utilized a C18 column with a mobile phase of buffer, acetonitrile, and methanol (80:10:10 v/v/v) at a pH of 2.5, with detection at 221 nm. jocpr.com This method demonstrated significant degradation under alkali (17.5%), peroxide (25.7%), and reduction (17.0%) conditions, while showing less degradation under acidic (9.9%) and thermal (9.3%) stress. synthinkchemicals.com Another study found Sumatriptan to be stable under acidic, thermal, and neutral conditions but showed degradation under basic, photolytic, and oxidative stress. japsonline.com The development of such methods is critical for assessing the shelf-life and storage conditions of the drug product.

Table 4: Summary of Forced Degradation Studies for Sumatriptan

| Stress Condition | Reagent/Condition | Degradation Observed |

|---|---|---|

| Acid Hydrolysis | 5% HCl | Yes (e.g., 9.9%) |

| Base Hydrolysis | 5% NaOH | Yes (e.g., 17.5%) |

| Oxidation | H₂O₂ | Yes (e.g., 25.7%) |

| Reduction | NaHSO₄ | Yes (e.g., 17.0%) |

| Thermal | Dry Heat | Yes (e.g., 9.3%) |

| Photolytic | UV/Sunlight | Yes |

Impurity Profiling and Quantitative Analysis of this compound

Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification, characterization, and quantification of impurities in the drug substance and final product. synthinkchemicals.com The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several potential impurities for Sumatriptan, often designated as Impurity A, B, C, D, and E. jocpr.comphenomenex.com These can include synthetic intermediates, process-related compounds, and degradation products. synthinkchemicals.com

High-performance liquid chromatography (HPLC) is the primary technique for the quantitative analysis of these impurities. Validated, stability-indicating HPLC methods have been developed to separate and quantify all known related substances. For instance, a gradient HPLC method using a Waters Spherisorb ODS-1 column with a phosphate buffer, acetonitrile, and methanol mobile phase has been validated for profiling Sumatriptan impurities. jocpr.com The method was validated for specificity, precision, linearity, and accuracy. The linearity for impurities was established from the limit of quantification (LOQ) level up to 500% of the target concentration, with correlation coefficients greater than 0.999. jocpr.com The accuracy was confirmed by recovery studies, with average recoveries for spiked impurities falling within the range of 85% to 115%. jocpr.com The availability of pharmacopeial reference standards for these impurities is essential for method validation and routine quality control. pharmacopeia.cn

Table 5: Pharmacopeial Impurities of Sumatriptan

| Impurity Name | Source |

|---|---|

| Sumatriptan Impurity A | EP/USP |

| Sumatriptan Impurity B | EP |

| Sumatriptan Impurity C | EP/USP |

| Sumatriptan Impurity D | EP |

**degradation Chemistry and Stability Studies of Sumatriptan Hydrochloride**

Identification and Characterization of Sumatriptan (B127528) Hydrochloride Degradation Products

A crucial aspect of forced degradation studies is the identification and characterization of the resulting impurities. For Sumatriptan, a number of degradation products (DPs) have been identified across various stress conditions using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR). nih.govnih.gov

One comprehensive study identified eight degradation products (DP-1 to DP-8) formed under basic, photolytic, and oxidative stress conditions. nih.gov The structures of two major degradation products, DP-3 and DP-7, were elucidated using advanced NMR experiments. nih.gov The degradation pathways have been proposed and justified through mechanistic explanations. nih.gov

Below is a summary of the conditions under which Sumatriptan degradation has been observed and the number of products identified.

| Stress Condition | Reagent/Method | Conditions | Observation | Identified Products | Reference |

| Acidic Hydrolysis | 1N HCl | Refluxed for 1.5 hours at 60°C | Sensitive at high stress | - | jocpr.com |

| Acidic Hydrolysis | Acid | Heated to 90°C | Degraded | - | nih.gov |

| Basic Hydrolysis | 3N NaOH | Refluxed for 9 hours at 60°C | Degraded | - | jocpr.comresearchgate.net |

| Basic Hydrolysis | Base | Heated to 90°C | Degraded | DP-1 to DP-8 | nih.govnih.gov |

| Oxidative Degradation | Hydrogen Peroxide | Heated to 90°C | Degraded | DP-1 to DP-8, Impurity-D | nih.govresearchgate.netnih.gov |

| Photolytic Degradation | UV Light / Sunlight | 1.2 Million Lux hours | Degraded | DP-1 to DP-8 | nih.govresearchgate.net |

| Thermal Degradation | Dry Heat | 105°C for 12 hours | Sensitive at high stress | - | jocpr.comresearchgate.net |

The following table lists some of the identified degradation products of Sumatriptan.

| Degradation Product | Formation Condition(s) | Method of Identification | Reference |

| Impurity-A | Acidic Stress | HPLC | researchgate.net |

| Impurity-D | Oxidative Stress | HPLC | researchgate.net |

| DP-1 to DP-8 | Basic, Photolytic, Oxidative Stress | UPLC-ESI/MS/MS | nih.gov |

| DP-3 | Basic, Photolytic, Oxidative Stress | NMR, UPLC-ESI/MS/MS | nih.gov |

| DP-7 | Basic, Photolytic, Oxidative Stress | NMR, UPLC-ESI/MS/MS | nih.gov |

Chromatographic Separation and Isolation of Degradants

The separation and quantification of sumatriptan from its degradation products are typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC). These techniques offer high resolution and sensitivity, which are necessary for resolving complex mixtures of the parent drug and its closely related degradants.

A common approach involves using a C18 column, which is a non-polar stationary phase. nih.govresearchgate.net The separation is then achieved by gradient elution using a mobile phase consisting of an aqueous component, often with an acid modifier like formic acid to improve peak shape, and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govjocpr.com The specific conditions can be optimized to achieve efficient separation of all relevant compounds. For instance, one effective method utilized a Hibar Purospher STAR C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid and methanol at a flow rate of 0.6 mL/minute. nih.gov Another validated method employed a Waters Spherisorb ODS-1 column (250mm X 4.6mm, 5µm) with a gradient program of 0.05 M Phosphate (B84403) buffer (pH 3.0), acetonitrile, and methanol at a 1.0 mL/min flow rate. jocpr.comresearchgate.net

For the purpose of detailed structural analysis, major degradation products are often isolated from the reaction mixture. Preparative HPLC is the method of choice for this task, allowing for the collection of milligram quantities of the purified degradants. nih.govresearchgate.net This isolation is a crucial step before employing spectroscopic techniques for structural elucidation.

Table 1: Chromatographic Conditions for Separation of Sumatriptan Degradants

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Hibar Purospher STAR, C18 (250 × 4.6 mm, 5 µm) | Waters Spherisorb ODS-1 (250mm X 4.6mm, 5µm) |

| Mobile Phase | 0.1% Formic Acid and Methanol | 0.05 M Phosphate buffer (pH 3.0), Acetonitrile, Methanol |

| Elution Mode | Gradient | Gradient |

| Flow Rate | 0.6 mL/minute | 1.0 mL/minute |

| Detection | Not Specified | 225 nm |

Structural Elucidation of Degradation Products using LC-MS/MS and NMR

Once the degradation products are separated and isolated, their chemical structures are determined using a combination of advanced analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. researchgate.netnih.gov It provides information about the molecular weight of the degradants and their fragmentation patterns. By comparing the fragmentation of a degradant with that of the parent drug, a tentative structure can be proposed. researchgate.net High-resolution mass spectrometry (HRMS), such as Q-TOF-MS, provides accurate mass measurements, which further aids in determining the elemental composition of the degradation products. nih.gov

In comprehensive studies, up to eight degradation products (designated DP-1 to DP-8) have been identified and characterized through UPLC-ESI/MS/MS experiments combined with precise mass measurements. nih.govresearchgate.net

While LC-MS/MS is excellent for initial characterization, definitive structural elucidation often requires Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Following isolation by preparative HPLC, major degradants can be analyzed using one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure confirmation. For sumatriptan, two major degradation products, DP-3 and DP-7, were successfully isolated and had their structures confirmed using advanced NMR experiments. nih.govresearchgate.net

Table 2: Identified Degradation Products of Sumatriptan

| Degradant ID | Method of Identification |

|---|---|

| DP-1 | UPLC-ESI/MS/MS |

| DP-2 | UPLC-ESI/MS/MS |

| DP-3 | UPLC-ESI/MS/MS, Preparative HPLC, NMR |

| DP-4 | UPLC-ESI/MS/MS |

| DP-5 | UPLC-ESI/MS/MS |

| DP-6 | UPLC-ESI/MS/MS |

| DP-7 | UPLC-ESI/MS/MS, Preparative HPLC, NMR |

| DP-8 | UPLC-ESI/MS/MS |

| Impurity-A | HPLC |

| Impurity-D | HPLC |

Mechanistic Elucidation of Sumatriptan Hydrochloride Degradation Pathways

Understanding the degradation pathways is achieved by interpreting the structures of the identified degradants in the context of the stress conditions that produced them. The degradation pathway for sumatriptan has been established and justified with mechanistic explanations. nih.govresearchgate.net

Acidic Degradation : Under acidic conditions, a primary degradation pathway involves the hydrolysis of the methanesulfonamide (B31651) group. The proposed mechanism suggests that the oxygen atom of the sulfonamide group is protonated, followed by a nucleophilic attack of water on the sulfur atom. This leads to the cleavage of the sulfur-nitrogen bond, releasing a sulfuric acid molecule and resulting in the formation of a degradation product identified as Impurity-A. jocpr.com

Alkaline Degradation : In the presence of a base, sumatriptan can undergo oxidative degradation. The removal of a proton from the molecule can make it more susceptible to oxidation, leading to the formation of products such as Impurity-D. jocpr.com

Oxidative Degradation : The indole (B1671886) ring system in sumatriptan is susceptible to oxidation. If the initial oxidation occurs on the indole ring at positions such as N-1, C-2, C-4, or C-7, further oxidations can occur within the ring system. jocpr.com However, oxidation can also occur at the dimethylamino group to form an N-oxide. It has been observed that once the N-oxide is formed, further oxidation of the molecule is less likely to occur. jocpr.com

Photolytic Degradation : Exposure to light can also induce degradation, indicating that the molecule possesses chromophores that absorb light and initiate photochemical reactions. nih.govresearchgate.net

In Silico Prediction of this compound Degradation Products

In addition to experimental studies, computational (in silico) methods are increasingly used to predict potential degradation products and their toxicities. These tools can provide valuable information early in the drug development process. For sumatriptan, the in silico toxicity of the drug and its experimentally identified degradation products has been evaluated using prediction tools like ProTox-II. nih.govresearchgate.net

These predictive studies have suggested potential toxicological concerns for some of the degradants. For instance, predictions indicated that degradation products DP-4 and DP-8 might have immune toxicity. nih.govresearchgate.net Furthermore, specific protein targets for toxicity were predicted for several of the degradation products. Amine oxidase A was predicted as a toxicity target for DP-1 and DP-2, while both Amine oxidase A and Prostaglandin G/H synthase 1 were predicted as targets for DP-3, DP-4, and DP-6. nih.gov Such predictions help in prioritizing which degradation products require more rigorous toxicological assessment.

< 5. Preclinical Pharmacological Foundations: Molecular and Cellular Mechanisms of Sumatriptan Action

The therapeutic efficacy of this compound in the acute management of migraine headaches is fundamentally based on its targeted interaction with specific serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor subtypes. Extensive preclinical investigations utilizing both in vitro and in vivo models have elucidated the multifaceted pharmacological actions of sumatriptan. These actions primarily revolve around its agonistic activity at 5-HT1B and 5-HT1D receptors, which consequently leads to the modulation of neuropeptide release and direct effects on the cranial vasculature.

**preclinical Pharmacological Foundations: Molecular and Cellular Mechanisms of Sumatriptan Action**

Serotonin (B10506) Receptor Subtype Agonism (5-HT1B/1D) in In Vitro Systems and Animal Models

Sumatriptan (B127528) is characterized as a potent and selective agonist for the 5-HT1B and 5-HT1D receptor subtypes. micsem.orgijnrd.org These receptors are integral to the proposed pathophysiology of migraine, and the interaction of sumatriptan with these receptors is the cornerstone of its therapeutic effect. micsem.orgijnrd.org

Receptor Binding Kinetics and Affinity Studies

In vitro radioligand binding assays have been pivotal in defining the affinity profile of sumatriptan across a range of 5-HT receptor subtypes. These studies consistently reveal a high affinity for 5-HT1B and 5-HT1D receptors, while demonstrating a significantly lower affinity for other subtypes, including 5-HT1A, 5-HT2, and 5-HT3. aneskey.com The dissociation constant (Ki) serves as a quantitative measure of this affinity, with a lower Ki value indicating a higher binding affinity. The negative logarithm of the Ki (pKi) is also commonly reported.

Interactive Table: Receptor Binding Affinity of Sumatriptan

| Receptor Subtype | Species | Tissue/Cell Line | pKi | Ki (nM) |

| 5-HT1B | Human | Recombinant Cells | 7.2 | 63 |

| 5-HT1D | Human | Recombinant Cells | 8.1 | 8 |

| 5-HT1A | Human | Recombinant Cells | <5.0 | >10,000 |

| 5-HT1F | Human | Recombinant Cells | 6.0 | 1000 |

| 5-HT7 | Human | Recombinant Cells | 6.2 | 630 |

Note: The presented data is a synthesis from multiple preclinical studies and may exhibit slight variations depending on the specific experimental conditions.

These binding affinity profiles underscore the selectivity of sumatriptan for the 5-HT1B and 5-HT1D receptors, which are the principal targets for its pharmacological action in treating migraine. researchgate.net

Receptor Coupling and Intracellular Signaling Pathways (e.g., G-protein activation)

The 5-HT1B and 5-HT1D receptors belong to the G-protein coupled receptor (GPCR) superfamily. nih.govnih.gov Upon agonist binding, these receptors couple to inhibitory G-proteins, specifically of the Gi/Go family. nih.govnih.gov This coupling event triggers a cascade of intracellular signaling, most notably the inhibition of adenylyl cyclase activity.

The activation of Gi/Go proteins by the sumatriptan-receptor complex results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the physiological responses attributed to sumatriptan. Functional assays, including those measuring GTPγS binding, have confirmed that sumatriptan functions as a full agonist at these receptors, potently stimulating G-protein activation.

Modulation of Neuropeptide Release in Isolated Tissues and Animal Models

A central tenet in the pathophysiology of migraine is the activation of the trigeminal nervous system, which results in the release of pro-inflammatory neuropeptides. ijnrd.org Sumatriptan has been demonstrated to inhibit the release of these neuropeptides from the terminals of trigeminal nerves. gpnotebook.com

Calcitonin Gene-Related Peptide (CGRP) Inhibition Mechanisms (Molecular Level)

Calcitonin gene-related peptide (CGRP) is a potent vasodilator and a key mediator in the inflammatory cascade associated with migraine. nih.gov Preclinical research has shown that sumatriptan effectively inhibits the release of CGRP from stimulated trigeminal nerves. nih.govnih.gov This inhibitory action is mediated through the activation of presynaptic 5-HT1D receptors located on the terminals of trigeminal neurons. nih.govmcmaster.ca The activation of these autoreceptors by sumatriptan is thought to inhibit voltage-gated calcium channels, thereby reducing calcium influx into the nerve terminal and consequently suppressing CGRP release. nih.gov

Vascular Receptor Distribution and Activation in Preclinical Models

The cranial vasculature is a key site of action for sumatriptan in the context of a migraine attack. Preclinical models have been essential for mapping the distribution of 5-HT receptors within these vessels and understanding the functional consequences of their activation by sumatriptan. Autoradiographic and immunohistochemical studies have identified a high density of 5-HT1B receptors on the smooth muscle cells of cranial arteries. nih.govnih.gov

Activation of these vascular 5-HT1B receptors by sumatriptan leads to vasoconstriction. nih.govnih.gov This effect is believed to counteract the vasodilation of cranial vessels that is thought to occur during a migraine attack, thereby contributing to the relief of headache pain. nih.gov In vitro studies utilizing isolated cranial arteries from various animal models have consistently demonstrated the vasoconstrictor properties of sumatriptan, which are mediated by 5-HT1B receptor agonism. nih.gov It is noteworthy that the vasoconstrictor action of sumatriptan exhibits a degree of selectivity for the cranial circulation. nih.gov

Cranial Vessel Vasoconstriction Studies in Animal Models

Preclinical research in various animal models has established that sumatriptan hydrochloride is a potent vasoconstrictor of cranial arteries. nih.gov This action is considered a primary mechanism for its therapeutic effect. Studies demonstrate that sumatriptan produces a direct, dose-related vasoconstrictor action on specific intracranial blood vessels. nih.gov In vivo animal models show that sumatriptan rapidly constricts dural and meningeal vessels. nih.gov

Investigations using isolated vessel preparations have provided quantitative data on this effect. For instance, in bovine intracortical arterioles, sumatriptan induced constrictions with a potency (pD2 value) of 6.6. nih.gov Similarly, studies on the Beagle dog isolated saphenous vein, a preparation known to contain 5-HT1 receptors, showed sumatriptan had a mean EC50 of 302 nM. mims.com The vasoconstrictor response to sumatriptan is reproducible and appears to be a direct vascular effect, not indirectly mediated by neural mechanisms. nih.gov This selective vasoconstriction of cranial vessels, which may be dilated and inflamed during a migraine, is a cornerstone of its preclinical pharmacological profile. semanticscholar.org

Interactive Table: Vasoconstrictor Potency of Sumatriptan in Animal Models Use the filter to select a specific animal model or preparation.

| Animal Model/Preparation | Potency Metric | Value |

| Bovine Intracortical Arterioles | pD2 | 6.6 |

| Human Intracortical Arterioles | pD2 | 6.9 |

| Beagle Dog Saphenous Vein | EC50 | 302 nM |

Species-Specific Receptor Expression and Activity

Sumatriptan's pharmacological activity is mediated through its agonist action on 5-HT1B and 5-HT1D receptors. nih.govnih.gov Preclinical studies have characterized its binding affinity for these receptors across different species, including humans. Kinetic studies using human recombinant 5-HT1B and 5-HT1D receptors revealed that sumatriptan binds with high affinity. nih.gov The dissociation constant (K(D)) for sumatriptan at the human 5-HT1B receptor was determined to be 11.07 nM, and at the 5-HT1D receptor, it was 6.58 nM. nih.gov Like other triptans, sumatriptan also demonstrates a high affinity for the 5-HT1F receptor. nih.govnih.gov

Comparative studies highlight species-specific differences. While the principal involvement of MAO-A in sumatriptan metabolism is consistent across rats, rabbits, dogs, and humans, variations in receptor activity and metabolic pathways exist. researchgate.net For example, rats, mice, and rabbits also N-demethylate the methylaminosulphonylmethyl side-chain, a metabolic route less prominent in other species. semanticscholar.org In bovine pial vessels, sumatriptan elicits potent constrictions with a pD2 of 6.6. nih.gov These cross-species investigations have been crucial for understanding the compound's pharmacology and for the successful allometric scaling of pharmacokinetic parameters from animal models to humans. researchgate.net

Monoamine Oxidase (MAO) Interaction and Metabolism (In Vitro Studies)

In vitro studies utilizing human liver preparations have definitively identified monoamine oxidase A (MAO-A) as the principal enzyme responsible for the metabolism of sumatriptan. mims.comresearchgate.netnih.gov These investigations have shown that the oxidative deamination of sumatriptan is catalyzed by MAO-A, with no significant involvement of the cytochrome P450 (P450) enzyme system in this primary metabolic step. nih.govnih.gov The specificity for the MAO-A isoenzyme was confirmed through experiments using selective inhibitors. nih.gov The incubation of sumatriptan with clorgyline, a probe inhibitor of MAO-A, effectively blocked its metabolism. nih.gov Conversely, deprenyl (B1670267) (selegiline), an inhibitor of MAO-B, had no such effect. nih.gov This enzymatic specificity is a key feature of sumatriptan's metabolic profile. researchgate.net

The primary metabolic pathway for sumatriptan is oxidative deamination, catalyzed by MAO-A, which converts the parent compound into its indole (B1671886) acetic acid analogue. mims.comnih.gov This process transforms the dimethylaminoethyl side chain of sumatriptan into a carboxylic acid, forming the major metabolite. researchgate.netnih.gov This indole acetic acid derivative is the only phase 1 pathway evident in humans. nih.gov Further in vitro studies have shown that sumatriptan itself is a relatively poor substrate for MAO-A compared to its N-demethylated derivatives. nih.gov

The identified major metabolite, the indole acetic acid analogue, is pharmacologically inactive, with no known activity at 5-HT1 or 5-HT2 receptors. mims.com Following its formation, this metabolite is primarily excreted in the urine, where it is found as both a free acid and its glucuronide conjugate. mims.comnih.gov

Anti-Inflammatory Effects at the Molecular and Cellular Level (Preclinical Investigations)

Beyond its vasoconstrictive actions, preclinical studies have revealed that sumatriptan possesses significant anti-inflammatory properties. researchgate.netresearchgate.net These effects are mediated at the molecular and cellular level through the downregulation of key inflammatory pathways and mediators. researchgate.netresearchgate.net Research in animal models has demonstrated that sumatriptan can downregulate the activity of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response. researchgate.netresearchgate.net

Furthermore, sumatriptan has been shown to decrease the release and tissue levels of pro-inflammatory cytokines. researchgate.net In a rat model of vincristine-induced neuropathy, sumatriptan treatment led to a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). researchgate.netresearchgate.net Another important anti-inflammatory mechanism is the inhibition of neuropeptide release from trigeminal nerve terminals. nih.govnih.gov Sumatriptan can significantly reduce the release of calcitonin gene-related peptide (CGRP), a potent vasodilator and inflammatory mediator, from sensory nerves that innervate cranial blood vessels. nih.govnih.gov This inhibition of neurogenic inflammation is believed to contribute significantly to its therapeutic action. nih.gov

Interactive Table: Preclinical Anti-Inflammatory Effects of Sumatriptan Use the filter to view effects on specific mediators or pathways.

| Inflammatory Mediator/Pathway | Effect Observed in Preclinical Models |

| Nuclear Factor Kappa B (NF-κB) | Downregulated |

| Tumor Necrosis Factor-alpha (TNF-α) | Release and tissue levels decreased |

| Interleukin-1β (IL-1β) | Release and tissue levels decreased |

| Calcitonin Gene-Related Peptide (CGRP) | Release from nerve terminals inhibited |

Investigation of Novel Receptor Interactions Beyond 5-HT1B/1D in Preclinical Contexts

While the primary therapeutic effects of this compound are unequivocally attributed to its potent agonist activity at 5-HT1B and 5-HT1D receptors, preclinical research has delved into its broader pharmacological profile to understand its full spectrum of molecular interactions. These investigations have sought to determine the binding affinity and functional activity of sumatriptan at other 5-HT receptor subtypes, providing a more complete picture of its selectivity and potential for off-target effects.

Radioligand binding studies have been instrumental in characterizing the selectivity of sumatriptan. These in vitro assays measure the affinity of a compound for a specific receptor, typically expressed as the Ki (inhibitory constant) or pKi (-log Ki) value. A lower Ki or higher pKi value indicates a higher binding affinity.

Preclinical data have demonstrated that sumatriptan possesses a notable affinity for the 5-HT1F receptor, a subtype also implicated in the pathophysiology of migraine. eur.nlnih.gov Functional assays have confirmed that sumatriptan acts as an agonist at this receptor. nih.gov Furthermore, studies have explored sumatriptan's interaction with the 5-HT1A receptor, revealing it to be a high-efficacy agonist at this site as well. nih.gov

Conversely, investigations into sumatriptan's affinity for other 5-HT receptor families have consistently highlighted its selectivity. Preclinical studies have shown that sumatriptan has a negligible affinity for 5-HT2 and 5-HT3 receptors, which explains its lack of the characteristic effects associated with agonists of these receptors. karger.comresearchgate.net Its interaction with other subtypes such as 5-ht1E, 5-HT2A, 5-HT2B, and 5-HT7 has also been quantified, generally revealing a significantly lower affinity compared to its primary targets. eur.nl

The following tables summarize the preclinical binding affinities and functional activities of sumatriptan at various 5-HT receptor subtypes beyond 5-HT1B and 5-HT1D.

Table 1: Preclinical Binding Affinities of Sumatriptan at Novel 5-HT Receptor Subtypes

This table outlines the binding affinity of sumatriptan for various human 5-HT receptor subtypes, as determined in preclinical radioligand binding studies.

| Receptor Subtype | pKi | Ki (nM) |

| 5-HT1A | 7.14 eur.nl | 100 abcam.com, 127 nih.gov |

| 5-ht1E | 5.72 eur.nl | |

| 5-HT1F | 7.55 eur.nl | |

| 5-HT2A | <5 eur.nl | |

| 5-HT2B | <5 eur.nl | |

| 5-HT7 | 6.19 eur.nl |

pKi is the negative logarithm of the molar concentration of the Ki. A higher pKi value indicates a stronger binding affinity.

Table 2: Preclinical Functional Activity of Sumatriptan at Novel 5-HT Receptor Subtypes

This table presents the functional activity of sumatriptan at specific 5-HT receptor subtypes, detailing its efficacy and potency in preclinical in vitro models.

| Receptor Subtype | Assay Type | Parameter | Value |

| 5-HT1A | [35S]-GTPγS Binding | Emax (% of 5-HT) | 92.6% nih.gov |

| 5-HT1F | Functional Assay | EC50 (nM) | 247 abcam.com |

Emax represents the maximum functional response achievable by the drug compared to the endogenous ligand (5-HT). EC50 is the concentration of a drug that gives a half-maximal response.

These preclinical findings underscore the targeted nature of sumatriptan's pharmacological action, while also revealing a more complex interaction with the serotonergic system than initially presumed. The agonism at 5-HT1F receptors, for instance, is now recognized as a potentially contributing factor to its anti-migraine efficacy. The high-efficacy agonism at 5-HT1A receptors, although its clinical relevance in the context of acute migraine treatment is not fully elucidated, adds another dimension to its preclinical profile. nih.gov The negligible interaction with 5-HT2 and 5-HT3 receptors provides a molecular basis for the absence of certain side effects associated with less selective serotonin agonists. karger.comresearchgate.net

**preclinical Pharmacokinetics and Pharmacodynamics in Animal Models**

Absorption Studies in Various Animal Species

The absorption of sumatriptan (B127528) has been evaluated across several animal species and through different routes of administration to model its potential clinical utility.

Oral absorption of sumatriptan displays notable species-dependent variability. Studies have shown that oral absorption is nearly complete in dogs and rabbits. nih.gov In contrast, only about 50% of an oral dose is absorbed in rats. nih.gov

This variability in absorption, coupled with differing degrees of first-pass metabolism, results in a range of oral bioavailabilities across species. The bioavailability has been reported to be 37% in rats, 58% in dogs, and 23% in rabbits. karger.comkarger.com These differences in bioavailability correlate with the hepatic extraction ratios, which are lowest in dogs and higher in rabbits. nih.gov

| Animal Species | Oral Bioavailability (%) |

|---|---|

| Rat | 37 |

| Dog | 58 |

| Rabbit | 23 |

Intranasal administration of sumatriptan has been investigated in rats. Following intranasal dosing, there is rapid absorption of a portion of the dose, leading to two peak plasma concentrations. nih.gov The initial peak occurs at approximately 0.5 hours, and a second peak is observed between 1.5 to 2 hours. nih.gov This secondary absorption phase is thought to be due to the oral absorption of a part of the dose that was not absorbed through the nasal mucosa. nih.gov The bioavailability following intranasal administration in rats for the first 6 hours is estimated to be around 30%. nih.gov

Subcutaneous administration results in rapid absorption. In rats, a subcutaneous injection of sumatriptan led to an ultra-rapid uptake into the central nervous system, with detection in the hypothalamus within one minute. nih.gov

Distribution Profile of Sumatriptan Hydrochloride in Animal Tissues

The distribution of sumatriptan throughout the body has been characterized to understand its potential sites of action and accumulation.

The ability of sumatriptan to cross the blood-brain barrier (BBB) is limited in animal models. nih.gov In rats, following an intravenous dose of [14C]sumatriptan, only 0.05% of the dose reached the brain, with the highest concentrations found in the ventricles. karger.com After an oral dose in rats, no radioactivity was detected in the brain or spinal cord. karger.com

Similarly, in mice, approximately 0.006% of an intravenous dose was detected in the brain 2 minutes after administration. karger.com In anesthetized dogs, concentrations of sumatriptan in the cerebrospinal fluid after intravenous dosing were only 10-20% of the plasma concentration. karger.com Despite this generally low penetration, some studies suggest that sumatriptan can cross the BBB to some extent. regionh.dknih.govresearchgate.net More recent research in rats has indicated a rapid uptake into the hypothalamus and brainstem following subcutaneous administration. nih.gov